molecular formula C19H22ClN3OS B4632397 4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide

Cat. No.: B4632397
M. Wt: 375.9 g/mol
InChI Key: VGLAYNOIEXLFJF-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The compound also features a carboxamide group, a chloro-substituted phenyl ring, and a methylsulfanyl-substituted phenyl ring

Preparation Methods

The synthesis of 4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the substituents. One common synthetic route involves the reaction of 5-chloro-2-methylbenzoic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 4-(5-chloro-2-methylphenyl)piperazine-1-carboxylic acid. This intermediate is then reacted with 3-(methylsulfanyl)aniline under appropriate conditions to yield the final product.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and other additives may also be used to enhance reaction efficiency.

Chemical Reactions Analysis

4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a tool for studying the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

    Medicine: Potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the substituents on the phenyl rings contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.

Comparison with Similar Compounds

4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    4-(2-chlorophenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide: Similar structure but with a different position of the chloro substituent.

    4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    4-(5-chloro-2-methylphenyl)-N-[3-(methylsulfanyl)phenyl]piperazine-1-thiourea: Similar structure but with a thiourea group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c1-14-6-7-15(20)12-18(14)22-8-10-23(11-9-22)19(24)21-16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAYNOIEXLFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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